2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride
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Overview
Description
2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H13BrClNO. It is a derivative of phenethylamine, characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methoxyphenylacetic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Reduction: The brominated intermediate is then reduced to form 3-bromo-5-methoxyphenylacetaldehyde.
Amination: The aldehyde is subjected to reductive amination with ammonia or an amine source to yield 2-(3-bromo-5-methoxyphenyl)ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: Formation of 2-(3-bromo-5-methoxyphenyl)ethanol.
Substitution: Formation of 2-(3-hydroxy-5-methoxyphenyl)ethanamine or 2-(3-amino-5-methoxyphenyl)ethanamine.
Scientific Research Applications
2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors, enzymes, and proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in neurotransmission, by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with methoxy groups at the 3- and 4-positions instead of the 3- and 5-positions.
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine: Another similar compound with iodine and methoxy groups at different positions on the phenyl ring.
Uniqueness
2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-5-7(2-3-11)4-8(10)6-9;/h4-6H,2-3,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLWQTQJPWFRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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